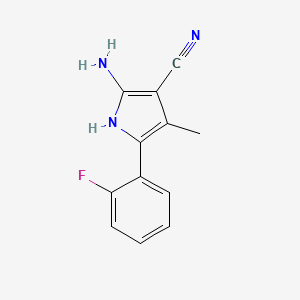

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile

Descripción general

Descripción

NS-8 es un derivado del pirrol conocido por su capacidad para activar los canales de potasio sensibles al calcio. Esta activación conduce a la supresión del reflejo de micción al reducir la actividad del nervio pélvico aferente. NS-8 se utiliza principalmente en la investigación relacionada con la frecuencia urinaria y la incontinencia .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de NS-8 implica la formación del anillo de pirrol, que es una estructura común en muchos compuestos biológicamente activos. La ruta sintética específica para NS-8 generalmente incluye los siguientes pasos:

Formación del anillo de pirrol: Esto se puede lograr mediante la síntesis de Paal-Knorr, donde un compuesto 1,4-dicarbonílico reacciona con amoníaco o una amina primaria.

Funcionalización: Introducción de grupos funcionales como átomos de flúor y nitrógeno al anillo de pirrol para lograr la estructura química deseada de NS-8.

Métodos de producción industrial: La producción industrial de NS-8 probablemente implicaría una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir:

Reactores por lotes: Para la síntesis controlada y el seguimiento de las condiciones de reacción.

Procesos de purificación: Como la cristalización o la cromatografía para aislar NS-8 en su forma pura.

Análisis De Reacciones Químicas

Tipos de reacciones: NS-8 experimenta varias reacciones químicas, que incluyen:

Oxidación: NS-8 se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar su actividad biológica.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en el anillo de pirrol.

Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden introducir nuevos grupos funcionales en la molécula de NS-8.

Reactivos y condiciones comunes:

Agentes oxidantes: Como permanganato de potasio o peróxido de hidrógeno.

Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.

Reactivos de sustitución: Como halógenos, haluros de alquilo u otros electrófilos/nucleófilos.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden introducir grupos alquilo o arilo.

Aplicaciones Científicas De Investigación

Anticancer Research

The compound has been investigated for its potential as an anticancer agent. Its structural features allow it to interact with specific molecular targets involved in cancer signaling pathways. For instance, derivatives of pyrrole compounds have been explored as inhibitors of tyrosine kinases, which play crucial roles in the proliferation and survival of cancer cells. Studies have shown that the presence of the amino and nitrile groups can facilitate interactions with target proteins, potentially leading to the inhibition of cancer cell growth.

Antimicrobial Activity

Preliminary studies indicate that 2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile may exhibit antimicrobial properties. The nitrile group within its structure could enhance interactions with microbial targets, which might inhibit their growth or activity. This aspect opens avenues for further exploration in the development of new antimicrobial agents.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. For example, it is a precursor to 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, which is significant in the production of Vorexant fumarate, a potassium ion competitive acid blocker used for treating gastric conditions . The synthesis methods for these compounds are designed to be efficient and environmentally friendly, often utilizing one-pot reactions that minimize waste and improve yield .

Calcium-Sensitive Potassium Channels

In biological research, this compound has been used as a model compound to study the activation mechanisms of calcium-sensitive potassium channels. Understanding these interactions is crucial for developing therapeutics targeting cardiovascular and neurological disorders.

Case Studies

Research has focused on evaluating the pharmacological effects of derivatives of this compound on various biological systems. For instance, studies have assessed its efficacy against different cancer cell lines, highlighting its potential as a lead compound for drug development.

Mecanismo De Acción

NS-8 ejerce sus efectos activando los canales de potasio sensibles al calcio. Esta activación conduce a la supresión del reflejo de micción a través de la reducción de la actividad del nervio pélvico aferente. Los objetivos moleculares de NS-8 incluyen los propios canales de potasio, que son cruciales para regular la actividad nerviosa y las contracciones musculares .

Compuestos similares:

Mononitruro de azufre (SN): Un compuesto inorgánico con un mecanismo de activación similar para los canales de potasio.

Otros derivados del pirrol: Compuestos con estructuras similares pero diferentes grupos funcionales, que pueden tener diferentes actividades biológicas.

Singularidad de NS-8: NS-8 es único en su activación específica de los canales de potasio sensibles al calcio, lo que lo hace particularmente valioso para la investigación de trastornos urinarios. Su capacidad para modular la actividad nerviosa a través de esta vía específica lo diferencia de otros compuestos similares.

Comparación Con Compuestos Similares

Sulfur Mononitride (SN): An inorganic compound with a similar activation mechanism for potassium channels.

Other Pyrrole Derivatives: Compounds with similar structures but different functional groups, which may have varying biological activities.

Uniqueness of NS-8: NS-8 is unique in its specific activation of calcium-sensitive potassium channels, making it particularly valuable for research into urinary disorders. Its ability to modulate nerve activity through this specific pathway sets it apart from other similar compounds.

Actividad Biológica

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings, providing a comprehensive overview of its properties and implications for drug development.

Molecular Structure and Formula

- IUPAC Name : this compound

- Molecular Formula : CHFN

- Molecular Weight : 215.23 g/mol

- Canonical SMILES : CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F

Physical Appearance

The compound is described as a white crystalline powder, indicating a stable solid-state suitable for various applications in pharmaceutical formulations .

Research indicates that this compound may activate calcium-sensitive potassium channels. This activation can lead to various physiological effects, including vasodilation and modulation of neurotransmitter release, which are critical in managing cardiovascular and neurological conditions.

Antitumor Potential

Preliminary studies suggest that derivatives of pyrrole compounds, including this compound, exhibit significant antitumor activity. These compounds have been shown to interact with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), potentially inhibiting tumor growth .

In Vitro Studies

In vitro studies have demonstrated the ability of this compound to inhibit the proliferation of various cancer cell lines. The specific mechanisms involve interference with cell cycle progression and induction of apoptosis in malignant cells .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrrole derivatives, where modifications to the structure significantly influenced their biological activity. The study highlighted that certain side groups enhance interaction with lipid bilayers, suggesting a mechanism for increased cytotoxicity against cancer cells .

Data Table: Biological Activity Overview

| Compound | Activity | Target | IC50 (µM) | References |

|---|---|---|---|---|

| This compound | Antitumor Activity | EGFR, VEGFR | TBD | |

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | Inhibition of Cancer Cell Lines | Colon Cancer Cell Lines | 1.0–1.6 × 10^-8 |

Synthesis Methods

The synthesis of this compound involves several steps that optimize yield and purity. Key steps include:

- Formation of Pyrrole Ring : Reacting appropriate precursors under controlled conditions to form the pyrrole structure.

- Substitution Reactions : Introducing the fluorophenyl and amino groups through electrophilic substitution methods.

- Purification : Utilizing recrystallization techniques to obtain a high-purity final product.

These methods are crucial for ensuring that the biological evaluations are conducted on compounds with consistent quality .

Propiedades

IUPAC Name |

2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3/c1-7-9(6-14)12(15)16-11(7)8-4-2-3-5-10(8)13/h2-5,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDWOQGDMAEJLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C#N)N)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of NS-8?

A1: NS-8 functions as a large-conductance calcium-activated potassium channel (BK) activator. [, ] This means it binds to BK channels and increases their probability of opening, leading to potassium ion efflux from cells.

Q2: How does NS-8's activation of BK channels affect bladder function?

A2: NS-8 specifically inhibits neurogenic contractions in the bladder. [] These contractions are triggered by nerve stimulation. By activating BK channels in bladder smooth muscle, NS-8 hyperpolarizes the muscle cells, making them less responsive to nerve impulses and reducing overactivity.

Q3: What evidence supports the potential therapeutic use of NS-8 for bladder overactivity?

A3: Studies show that NS-8 reverses bladder hyperactivity induced by acetic acid in rats without significantly impacting blood pressure or heart rate. [] Additionally, bladders from patients with benign prostatic hyperplasia (BPH) were found to be more sensitive to NS-8 activation than bladders from healthy individuals, suggesting potential therapeutic benefit in this patient population. []

Q4: Has the structure of NS-8 been elucidated and confirmed?

A4: While spectroscopic data is not explicitly provided in the papers, the molecular formula (C12H9FN4) and structure (2-amino-5-(2-fluorophenyl)-4-methyl-1H-pyrrole-3-carbonitrile) are established. [, ]

Q5: Have any computational chemistry studies been conducted on NS-8 or its analogues?

A5: Yes, a quantum chemical study explored the use of NS-8's core structure (4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline) as a donor moiety in Y-type dual donor-based dye sensitizers for solar cell applications. [] The study highlighted the enhanced thermodynamic parameters, including light harvesting efficiency, free energy of dye injection, and regeneration, for donor moieties containing nitrogen atoms like those present in NS-8. []

Q6: Are there any insights into the pharmacokinetic properties of NS-8?

A7: While detailed pharmacokinetic data is not provided, one study demonstrated that intravenous administration of NS-8 (5 mg/kg) effectively reversed bladder hyperactivity in rats. [] This suggests the compound can be administered systemically and reach its target organ.

Q7: What analytical methods have been used to study NS-8?

A8: While specific analytical methods are not extensively detailed, studies employed techniques like atomic absorption spectrometry to measure rubidium efflux as a proxy for BK channel activity. [] Additionally, in vivo studies likely utilized methods for blood pressure and heart rate monitoring. []

Q8: Have any alternative compounds or strategies been explored for targeting BK channels in the context of bladder overactivity?

A9: Yes, studies have investigated the effects of other BK channel openers like NS1608 and NS1619. [] Additionally, the research explored the impact of blocking other potassium channels, such as small-conductance calcium-activated potassium channels (SK) and intermediate calcium-activated potassium channels (IK), on bladder contractions. [] This suggests ongoing exploration of alternative compounds and strategies for modulating BK channels and bladder function.

Q9: Are there any known safety concerns or toxicological data associated with NS-8?

A10: While the research indicated NS-8 did not significantly impact blood pressure or heart rate in rats, [] comprehensive toxicological data and long-term safety profiles are not provided in the given research papers. Further studies are needed to fully assess the safety profile of NS-8.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.